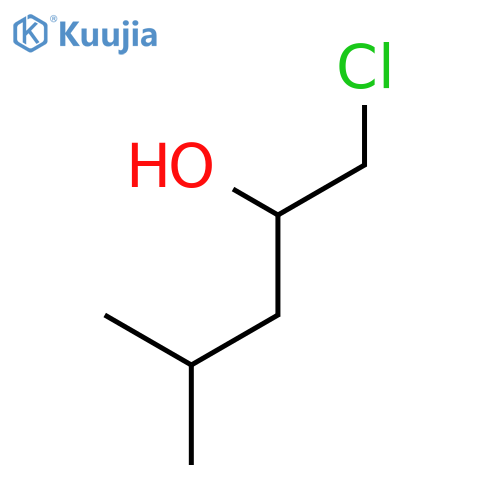

Cas no 84055-72-1 (1-chloro-4-methylpentan-2-ol)

1-chloro-4-methylpentan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Pentanol, 1-chloro-4-methyl-

- 1-chloro-4-methylpentan-2-ol

- SCHEMBL13145071

- AKOS006384063

- EN300-1983765

- 84055-72-1

- DTXSID30510748

-

- MDL: MFCD19232540

- インチ: InChI=1S/C6H13ClO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4H2,1-2H3

- InChIKey: ORMLBVVDWANTSH-UHFFFAOYSA-N

- SMILES: CC(C)CC(CCl)O

計算された属性

- 精确分子量: 136.0654927g/mol

- 同位素质量: 136.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 8

- 回転可能化学結合数: 3

- 複雑さ: 54.5

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 20.2Ų

1-chloro-4-methylpentan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1983765-0.25g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 0.25g |

$579.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-1.0g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1983765-0.1g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 0.1g |

$553.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-1g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 1g |

$628.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-5.0g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1983765-5g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 5g |

$1821.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-10.0g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1983765-0.05g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 0.05g |

$528.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-2.5g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 2.5g |

$1230.0 | 2023-09-16 | ||

| Enamine | EN300-1983765-0.5g |

1-chloro-4-methylpentan-2-ol |

84055-72-1 | 0.5g |

$603.0 | 2023-09-16 |

1-chloro-4-methylpentan-2-ol 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

1-chloro-4-methylpentan-2-olに関する追加情報

1-Chloro-4-Methylpentan-2-Ol: A Comprehensive Overview

1-Chloro-4-Methylpentan-2-Ol, also known by its CAS number 84055-72-1, is a versatile organic compound with a wide range of applications in various industries. This compound, which belongs to the class of chloro alcohols, has garnered significant attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. In this article, we will delve into the structural characteristics, synthesis methods, physical and chemical properties, applications, and recent research findings related to 1-chloro-4-methylpentan-2-ol.

The molecular structure of 1-chloro-4-methylpentan-2-ol consists of a pentane chain with a chlorine atom attached to the first carbon and a hydroxyl group on the second carbon. The presence of the chlorine atom and hydroxyl group introduces interesting reactivity and functional group versatility. Recent studies have highlighted the importance of understanding the stereochemistry of this compound, as it plays a crucial role in determining its reactivity and biological activity. Researchers have employed advanced spectroscopic techniques such as NMR and X-ray crystallography to elucidate the exact configuration of this compound.

The synthesis of 1-chloro-4-methylpentan-2-ol typically involves multi-step processes that often start with the chlorination of suitable alcohols or alkenes. One common approach is the hydrochlorination of pentenes using HCl gas in the presence of a catalyst such as palladium or platinum. Another method involves the substitution reaction of an alkyl chloride with an alcohol in basic conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing byproducts and improving overall yields.

In terms of physical properties, 1-chloro-4-methylpentan-2-ol is a colorless liquid with a pleasant odor. Its boiling point is approximately 95°C at standard pressure, making it suitable for use in various industrial processes that require moderate volatility. The compound exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate but is only sparingly soluble in water. These properties make it ideal for applications where controlled solubility is essential.

The chemical reactivity of 1-chloro-4-methylpentan-2-ol is primarily governed by its functional groups. The hydroxyl group can undergo various reactions such as oxidation, esterification, and etherification, while the chlorine atom can participate in substitution reactions or act as a leaving group. Recent research has focused on leveraging these reactivities to develop novel synthetic pathways for complex molecules. For instance, scientists have utilized this compound as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.

1-Chloro-4-Methylpentan-2-Ol finds extensive use in the pharmaceutical industry as an intermediate for synthesizing drugs targeting various therapeutic areas. Its ability to form stable intermediates during drug synthesis makes it invaluable for medicinal chemists. Additionally, this compound is employed in agrochemicals for producing pesticides and herbicides due to its unique reactivity and compatibility with agricultural chemicals.

In recent years, there has been growing interest in exploring the environmental impact of 1-chloro-4-methylpentan-2-oL. Studies have shown that it biodegrades efficiently under aerobic conditions, minimizing its ecological footprint. However, further research is needed to fully understand its long-term effects on aquatic ecosystems.

To conclude, 1-chloro-4-methylpentan--ol, CAS No: 84055--72--1 is a multifaceted compound with significant potential across various industries. Its unique chemical properties, versatile reactivity, and wide range of applications make it an essential component in modern chemistry. As research continues to uncover new insights into its synthesis, reactivity, and applications, we can expect even more innovative uses for this remarkable compound.

84055-72-1 (1-chloro-4-methylpentan-2-ol) Related Products

- 153408-28-7((R)-Azelastine Hydrochloride)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)